N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine
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Overview
Description
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties . This particular compound is characterized by the presence of a 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl moiety linked to a glycine residue via a propanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves the following steps:
Synthesis of 6-chloro-7-hydroxy-4-methylcoumarin: This intermediate can be synthesized by reacting 4-methylumbelliferone with thionyl chloride to introduce the chlorine atom at the 6-position.
Formation of the Propanoyl Derivative: The 6-chloro-7-hydroxy-4-methylcoumarin is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanoyl derivative.
Coupling with Glycine: The final step involves coupling the propanoyl derivative with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the coumarin moiety can be reduced to alcohols.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of 6-substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing inflammation.
Pathways Involved: It may also modulate signaling pathways related to oxidative stress and apoptosis, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-Hydroxy-2-quinolones: Compounds with similar biological activities, including antimicrobial and anti-inflammatory effects.
Coumarin Derivatives: Various coumarin derivatives with modifications at different positions on the coumarin ring, exhibiting diverse biological activities.
Uniqueness
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is unique due to its specific structural features, such as the presence of a glycine residue and a propanoyl linker, which may enhance its biological activity and specificity compared to other coumarin derivatives .
Properties
Molecular Formula |
C15H14ClNO6 |
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Molecular Weight |
339.73 g/mol |
IUPAC Name |
2-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C15H14ClNO6/c1-7-8(2-3-13(19)17-6-14(20)21)15(22)23-12-5-11(18)10(16)4-9(7)12/h4-5,18H,2-3,6H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
ZRCQXXHGJHOLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
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